3-Chloro-N-(3-fluorobenzyl)benzamide
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Overview
Description
3-Chloro-N-(3-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position of the benzamide ring and a fluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-fluorobenzyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-fluorobenzyl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted benzamides with different functional groups replacing the chloro group.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include the corresponding amine derivatives.
Scientific Research Applications
3-Chloro-N-(3-fluorobenzyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: It is used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, they may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-fluorobenzyl)benzamide
- 3-Chloro-N-(2-fluorobenzyl)benzamide
- 3-Chloro-N-(3-chlorobenzyl)benzamide
Uniqueness
3-Chloro-N-(3-fluorobenzyl)benzamide is unique due to the specific positioning of the fluorine atom on the benzyl group. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of both chloro and fluoro groups also contributes to its unique chemical and physical properties, which can be exploited in various applications.
Properties
IUPAC Name |
3-chloro-N-[(3-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-5-2-4-11(8-12)14(18)17-9-10-3-1-6-13(16)7-10/h1-8H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBZUOSXJDFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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